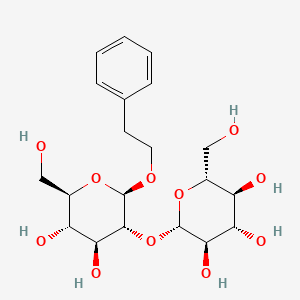
Phenethyl sophoroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethyl sophoroside is a glycoside compound, specifically a sophoroside, which is a type of glycolipid. It is composed of a phenethyl group attached to a sophorose sugar moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenethyl sophoroside can be synthesized through the Koenigs-Knorr reaction, which involves the glycosylation of phenethyl alcohol with sophorose . The reaction typically requires the presence of a glycosyl donor, such as acetobromosophorose, and a catalyst, such as silver carbonate, under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve the enzymatic synthesis using β-glucosidases to catalyze the glycosylation reaction. This method is advantageous due to its specificity and mild reaction conditions, which help in obtaining high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Phenethyl sophoroside undergoes various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The glycosidic bond can be reduced to yield simpler sugar alcohols.
Substitution: The hydroxyl groups on the sophorose moiety can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Sugar alcohols.
Substitution: Various acylated or alkylated sophoroside derivatives.
Wissenschaftliche Forschungsanwendungen
Phenethyl sophoroside has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and glycolipid synthesis.
Biology: Investigated for its role in cell signaling and membrane interactions.
Medicine: Explored for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the production of biosurfactants and biodegradable detergents
Wirkmechanismus
The mechanism of action of phenethyl sophoroside involves its interaction with cell membranes and enzymes. The phenethyl group can insert into lipid bilayers, altering membrane fluidity and permeability. The sophorose moiety can interact with glycosidic enzymes, inhibiting their activity and affecting cellular processes. These interactions contribute to its antimicrobial and antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Phenethyl sophoroside can be compared with other glycosides and glycolipids:
Sophorolipids: Similar in structure but differ in the lipid moiety attached to the sophorose.
Phenethyl glucoside: Similar phenethyl group but attached to a glucose moiety instead of sophorose.
Phenethyl ester of caffeic acid: Contains a phenethyl group but differs in the ester linkage and the presence of caffeic acid
Uniqueness: this compound is unique due to its specific combination of a phenethyl group and a sophorose moiety, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O11/c21-8-11-13(23)15(25)17(27)19(29-11)31-18-16(26)14(24)12(9-22)30-20(18)28-7-6-10-4-2-1-3-5-10/h1-5,11-27H,6-9H2/t11-,12-,13-,14-,15+,16+,17-,18-,19+,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSIFJHEGYUPRJ-HNCKFYPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
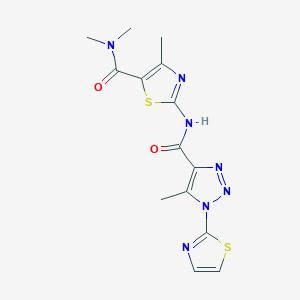
![ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2365406.png)
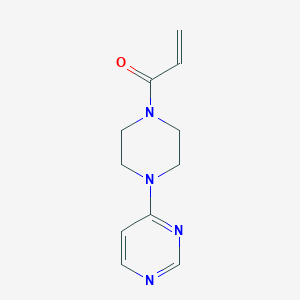
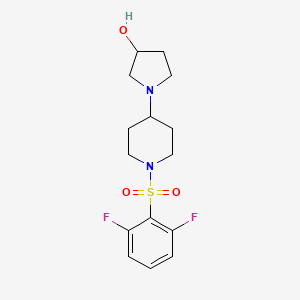
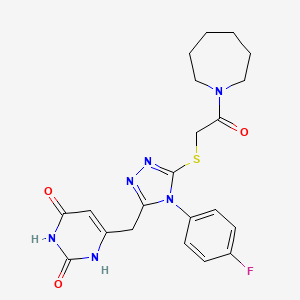
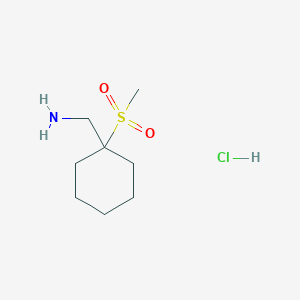
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365414.png)
![3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2365416.png)
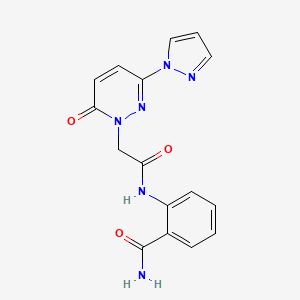
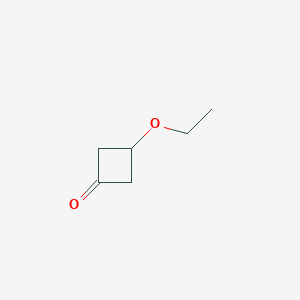
![1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2365421.png)
![[3-(Aminomethyl)oxan-3-yl]methanol](/img/structure/B2365422.png)
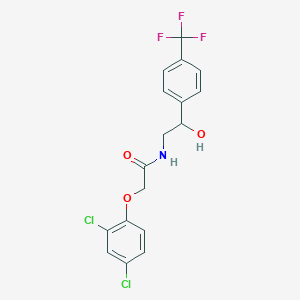
![2-Bromo-1-methylpyrrolo[3,2-c]pyridine](/img/structure/B2365425.png)
